3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride
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Overview
Description
“3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride” is a chemical compound with the CAS Number: 1038293-66-1 . It has a molecular weight of 196.22 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H13FN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H2,13,14)
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Recognition and Transfer of Hydrophilic Compounds
Research has shown that self-assembled aggregates of certain oligomers can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, facilitating their transfer from aqueous solutions to organic media. This property is pivotal for chemical separations and purifications, especially in pharmaceutical chemistry, where selective recognition and transfer are essential for isolating specific compounds from complex mixtures (Sawada et al., 2000).
Antibacterial Activity
Compounds structurally related to the fluoroquinolones, with modifications at specific positions, have demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This is crucial for developing new antibiotics as resistance to existing drugs continues to rise. The structural manipulations provide insights into how minor changes can significantly affect the biological activity and efficacy of these compounds against various bacterial strains (Egawa et al., 1984).
Anticancer Research
The synthesis of novel compounds and their derivatives, as illustrated by the preparation of 3-fluoro-1-aminoadamantane and its derivatives, plays a critical role in anticancer research. These compounds, characterized by their unique structures, offer new avenues for exploring anticancer activities and understanding the relationship between chemical structure and biological activity (Anderson et al., 1988).
Safety and Hazards
Properties
IUPAC Name |
2-(aminomethyl)-3-(4-fluorophenyl)-N-methylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.ClH/c1-14-11(15)9(7-13)6-8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYQZLONURFROJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC=C(C=C1)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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